molecular formula C17H12ClFN2O2 B11299617 N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11299617
M. Wt: 330.7 g/mol
InChI Key: CDKYAVQVJSPLQD-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in anticancer studies, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a chlorofluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential for diverse applications in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H12ClFN2O2/c18-14-10-13(19)7-6-12(14)11-21(16-5-1-2-8-20-16)17(22)15-4-3-9-23-15/h1-10H,11H2

InChI Key

CDKYAVQVJSPLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

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